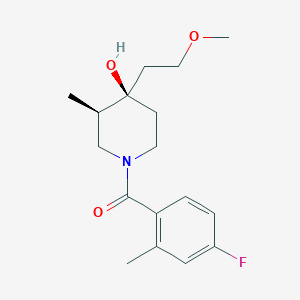

![molecular formula C14H14N6O2S B5526057 2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)

2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide and related derivatives typically involves O-[(11)C]methylation of corresponding precursors with [(11)C]CH3OTf under basic conditions, followed by isolation using a simplified solid-phase extraction (SPE) method. This process results in high radiochemical yields and specific activities, indicating its potential for PET tracer development for imaging studies (Gao, Wang, & Zheng, 2016).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those related to 2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide, has been characterized by various spectroscopic techniques such as NMR, LC-MS, and elemental analysis. These studies help in confirming the chemical structure, analyzing the stereochemistry, and understanding the molecular interactions within the compounds (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of related compounds, such as the formation of Schiff bases through reactions with primary and heterocyclic amines, highlights the versatile chemical nature of these molecules. This reactivity is crucial for further chemical modifications and the synthesis of novel derivatives with potentially interesting biological activities (Farouk, Ibrahim, & El-Gohary, 2021).

科学的研究の応用

Synthesis and Imaging Tracers

The synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including 2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide, has been explored for potential use as PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). This approach demonstrates the tracer's applicability in advanced imaging techniques, aiming to provide insights into enzymatic activity in vivo, which is crucial for understanding various biological processes and diseases (Gao, Wang, & Zheng, 2016).

Environmental Studies

Although not directly involving 2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide, research on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provides context for understanding the environmental and health impacts of related compounds. This research helps to elucidate the metabolic pathways and potential risks associated with exposure to similar chemical structures (Coleman, Linderman, Hodgson, & Rose, 2000).

Pharmacological Exploration

The development of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents represents a pharmacological application of thioacetamide derivatives. While not directly referencing the compound , this research indicates the broader potential of thioacetamide derivatives in drug development, suggesting possible avenues for the pharmacological application of 2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide in areas such as neurological disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Green Chemistry

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for the production of azo disperse dyes, demonstrates the chemical industry's move towards more environmentally friendly manufacturing processes. While focusing on a different but related compound, this research underscores the importance of sustainable practices in chemical synthesis, potentially influencing future methodologies for synthesizing compounds like 2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide (Zhang Qun-feng, 2008).

特性

IUPAC Name |

2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2S/c1-22-9-4-2-8(3-5-9)18-10(21)6-23-14-19-11-12(15)16-7-17-13(11)20-14/h2-5,7H,6H2,1H3,(H,18,21)(H3,15,16,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSJVLVRCOEWGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=NC(=C3N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B5525974.png)

![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)

![3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)

![2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5526001.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526037.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5526055.png)

![5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)

![N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5526069.png)